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Compound of Interest

Compound Name: 2-Chloroacrylonitrile

Cat. No.: B132963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

characterization of 2-Chloroacrylonitrile (CAS No. 920-37-6), a reactive organic monomer.

The document details nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, supplemented with comprehensive experimental protocols.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 2-Chloroacrylonitrile,

facilitating its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Data for 2-Chloroacrylonitrile
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Parameter Value

Solvent CDCl₃

Frequency 89.56 MHz

Chemical Shift (δ) 6.242 ppm (1H, d)

6.150 ppm (1H, d)

Coupling Constant (J) J = 2.5 Hz

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Data for 2-Chloroacrylonitrile

Carbon Atom
Predicted Chemical Shift
(δ) Range

Rationale

C1 (-C≡N) 110 - 120 ppm
Typical range for a nitrile

carbon.

C2 (-C(Cl)=) 120 - 140 ppm

Alkene carbon deshielded by

the electronegative chlorine

atom.

C3 (=CH₂) 125 - 145 ppm

Alkene carbon, appearing as a

methylene group in the vinyl

system.

Note: Specific experimental ¹³C NMR data for 2-Chloroacrylonitrile is not readily available in

publicly indexed databases. The values presented are estimates based on typical chemical

shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: Principal IR Absorption Bands for 2-Chloroacrylonitrile
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Wavenumber (cm⁻¹) Range Vibration Mode Functional Group

~ 3100 - 3000 C-H Stretch Alkene (=C-H)

~ 2260 - 2210 C≡N Stretch Nitrile

~ 1680 - 1640 C=C Stretch Alkene

~ 850 - 550 C-Cl Stretch Halogenated Alkene

Note: These are characteristic absorption ranges for the functional groups present in 2-
Chloroacrylonitrile. The exact peak positions may vary based on the sampling method (e.g.,

neat liquid film, solution).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (EI-MS) for 2-Chloroacrylonitrile

m/z Value Relative Intensity Assignment

89 30.0% [M+2]⁺ (³⁷Cl isotope)

87 91.7% [M]⁺ (³⁵Cl isotope)

60 11.0% [M - HCN]⁺

52 100.0% (Base Peak) [M - Cl]⁺

51 29.8% [C₄H₃]⁺

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][2]

Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data

presented above.
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NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-25 mg of 2-Chloroacrylonitrile. Dissolve the

sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) within a clean, dry vial.

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality,

filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a clean, high-quality 5 mm NMR tube.

Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.

Capping and Cleaning: Securely cap the NMR tube. Thoroughly wipe the outside of the tube

with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or

fingerprints.

Data Acquisition: Insert the sample into the NMR spectrometer. The standard procedure

involves:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized (shimmed) to maximize resolution

and achieve sharp, symmetrical peaks.

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

Acquisition: A standard one-pulse experiment is typically run for ¹H NMR. For ¹³C NMR, a

proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

IR Spectrum Acquisition (Neat Liquid Film)
Sample Application: Place a single drop of neat (undiluted) 2-Chloroacrylonitrile onto the

surface of a clean, polished salt plate (e.g., NaCl or KBr).

Film Formation: Place a second salt plate directly on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.
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Mounting: Secure the salt plate "sandwich" in the spectrometer's sample holder.

Background Collection: Run a background spectrum of the empty instrument to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Analysis: Acquire the infrared spectrum of the sample. The resulting spectrum will

show absorption bands corresponding to the vibrational modes of the molecule.

Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a

dry, volatile solvent like acetone or isopropanol, then return them to a desiccator for storage.

Mass Spectrum Acquisition (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Chloroacrylonitrile in a volatile organic

solvent (e.g., dichloromethane or hexane).

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph

(GC) inlet, which is heated to ensure rapid vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column. The column separates the analyte from the solvent and any

impurities based on their boiling points and interactions with the column's stationary phase.

Ionization: As 2-Chloroacrylonitrile elutes from the GC column, it enters the ion source of

the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons

(typically 70 eV), causing it to lose an electron and form a positively charged molecular ion

([M]⁺).

Fragmentation: The high energy of the ionization process causes the molecular ion to

become energetically unstable, leading it to break apart into smaller, characteristic fragment

ions.

Mass Analysis and Detection: The molecular ion and fragment ions are accelerated into a

mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge

ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Characterization Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b132963?utm_src=pdf-body
https://www.benchchem.com/product/b132963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The logical flow for characterizing a chemical entity like 2-Chloroacrylonitrile using multiple

spectroscopic techniques is essential for unambiguous structure elucidation. The following

diagram illustrates this workflow.

Characterization of 2-Chloroacrylonitrile
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Caption: Workflow for the spectroscopic characterization of 2-Chloroacrylonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS RN 920-37-6 | Fisher Scientific [fishersci.com]

2. 2-Chloroacrylonitrile CAS#: 920-37-6 [m.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b132963?utm_src=pdf-body
https://www.benchchem.com/product/b132963?utm_src=pdf-body-img
https://www.benchchem.com/product/b132963?utm_src=pdf-body
https://www.benchchem.com/product/b132963?utm_src=pdf-custom-synthesis
https://www.fishersci.com/us/en/browse/cas/920-37-6
https://m.chemicalbook.com/ProductChemicalPropertiesCB3334429_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroacrylonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132963#spectroscopic-data-of-2-chloroacrylonitrile-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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